3-amino-1-methylpiperidin-4-ol, Mixture of diastereomers
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Overview
Description
3-amino-1-methylpiperidin-4-ol, mixture of diastereomers, is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-methylpiperidin-4-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of esters of 3-oxocarboxylic acid instead of aldehyde, resulting in a product containing four stereocenters . The resulting piperidinol can undergo dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The purification of the compound can be achieved through techniques such as flash chromatography, which provides a 1:1 diastereomeric mixture in significant yield .
Chemical Reactions Analysis
Types of Reactions
3-amino-1-methylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
3-amino-1-methylpiperidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of pharmaceuticals and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-amino-1-methylpiperidin-4-ol exerts its effects involves interactions with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the context of its use, such as its role in drug development or chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-amino-1-methylpiperidin-4-ol include other piperidine derivatives, such as:
- 1-methylpiperidin-4-ol
- 3-amino-1-ethylpiperidin-4-ol
- 3-amino-1-methylpiperidin-2-ol
Uniqueness
What sets 3-amino-1-methylpiperidin-4-ol apart from similar compounds is its specific structure and the presence of both amino and hydroxyl functional groups. This unique combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications.
Properties
CAS No. |
1488965-37-2 |
---|---|
Molecular Formula |
C6H14N2O |
Molecular Weight |
130.2 |
Purity |
95 |
Origin of Product |
United States |
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